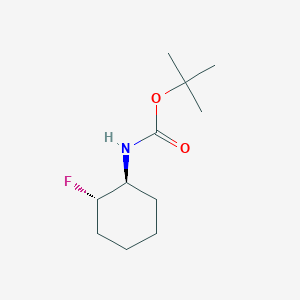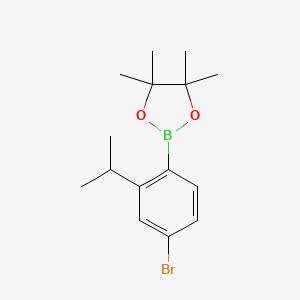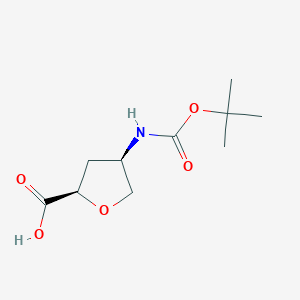
cis-4-((Tert-butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-4-((Tert-butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid: is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tetrahydrofuran ring, an amino group protected by a tert-butoxycarbonyl group, and a carboxylic acid functional group. This compound is often used in peptide synthesis and as a building block in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with tetrahydrofuran-2-carboxylic acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the cis-4-((Tert-butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid: The protected amino acid is then subjected to various reaction conditions to form the desired compound. This may involve the use of solvents like tetrahydrofuran and catalysts to ensure the correct stereochemistry.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring.
Reduction: Reduction reactions can be performed on the carboxylic acid group to form alcohols.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Major Products:
Oxidation: Formation of tetrahydrofuran-2,3-dicarboxylic acid.
Reduction: Formation of tetrahydrofuran-2-methanol.
Substitution: Formation of the free amino acid.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of peptides and other complex organic molecules.
- Employed in the study of stereochemistry and reaction mechanisms.
Biology:
- Utilized in the synthesis of biologically active peptides and proteins.
- Investigated for its potential role in enzyme inhibition and protein-protein interactions.
Medicine:
- Explored for its potential use in drug development, particularly in the design of peptide-based therapeutics.
- Studied for its role in modulating biological pathways and its potential therapeutic effects.
Industry:
- Used in the production of fine chemicals and pharmaceuticals.
- Employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of cis-4-((Tert-butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid involves its interaction with various molecular targets. The tert-butoxycarbonyl group protects the amino group, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation. The compound’s effects are mediated through its interactions with enzymes, receptors, and other proteins, influencing biological pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
- cis-4-((Tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid
- cis-4-((Tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid
- cis-4-((Tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid
Comparison:
- Structural Differences: While the similar compounds have cyclohexane, cyclopentane, or cyclobutane rings, cis-4-((Tert-butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid has a tetrahydrofuran ring, which imparts different chemical properties.
- Reactivity: The presence of the tetrahydrofuran ring can influence the compound’s reactivity, particularly in oxidation and reduction reactions.
- Applications: The unique structure of this compound makes it suitable for specific applications in peptide synthesis and drug development, where the other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C10H17NO5 |
|---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
(2R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-6-4-7(8(12)13)15-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7-/m1/s1 |
InChI-Schlüssel |
XPLRZNDPTQWMSL-RNFRBKRXSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](OC1)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC(OC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


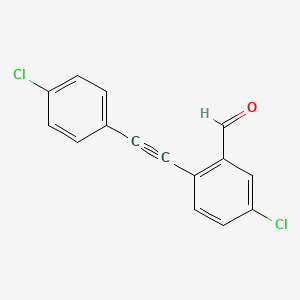
![2-amino-5H-pyrrolo[3,2-d]pyrimidin-4-ol; trifluoroacetic acid](/img/structure/B14025207.png)
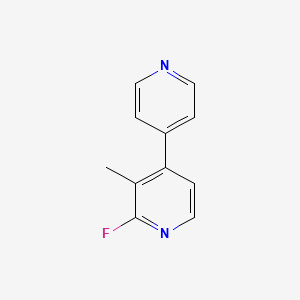
![(1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B14025223.png)
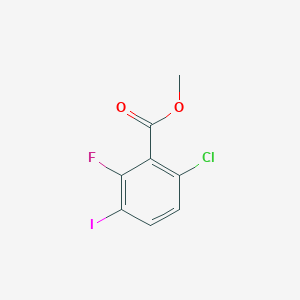
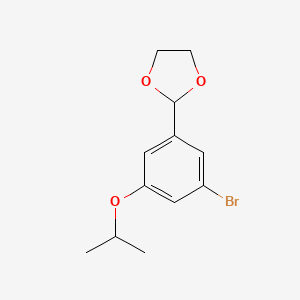
![2-Bromo-4-chloro-5-fluoro-1H-benzo[d]imidazole](/img/structure/B14025237.png)

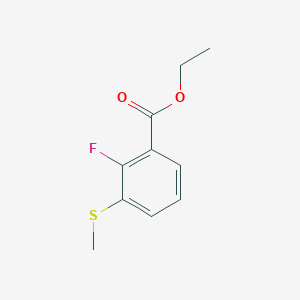
![2'-(Benzyloxy)-5'-fluoro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14025244.png)
![Methyl 4-(trifluoromethyl)-1H-benzo[D]imidazole-7-carboxylate](/img/structure/B14025250.png)
![(3E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one](/img/structure/B14025255.png)
